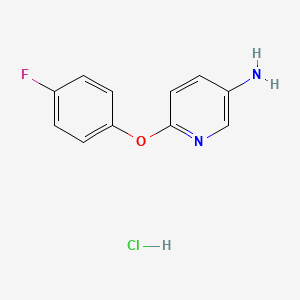

6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride

CAS No.: 31011-28-6

Cat. No.: VC2545741

Molecular Formula: C11H10ClFN2O

Molecular Weight: 240.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31011-28-6 |

|---|---|

| Molecular Formula | C11H10ClFN2O |

| Molecular Weight | 240.66 g/mol |

| IUPAC Name | 6-(4-fluorophenoxy)pyridin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H9FN2O.ClH/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11;/h1-7H,13H2;1H |

| Standard InChI Key | HZUQTMORHVODRU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OC2=NC=C(C=C2)N)F.Cl |

| Canonical SMILES | C1=CC(=CC=C1OC2=NC=C(C=C2)N)F.Cl |

Introduction

Chemical Identity and Properties

6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride is a chemical compound classified as an aminoheteroaryl derivative. It features a pyridine ring with an amine substituent at the 3-position and a 4-fluorophenoxy group at the 6-position, formulated as the hydrochloride salt.

Basic Chemical Information

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 31011-28-6 |

| Molecular Formula | C₁₁H₁₀ClFN₂O |

| Molecular Weight | 240.66 g/mol |

| IUPAC Name | 6-(4-fluorophenoxy)pyridin-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H9FN2O.ClH/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11;/h1-7H,13H2;1H |

| InChI Key | HZUQTMORHVODRU-UHFFFAOYSA-N |

| Physical Form | Solid |

The parent compound without the hydrochloride is 6-(4-Fluorophenoxy)pyridin-3-amine (CID 421224) .

Structural Characteristics

The molecular structure comprises a pyridine core with an amino group at the 3-position, which contributes to its biological activity through hydrogen bonding capabilities. The 4-fluorophenoxy substituent at the 6-position enhances its binding affinity to specific molecular targets. The compound exists as a hydrochloride salt, which improves its solubility profile compared to the free base form .

Mechanism of Action and Pharmacological Properties

Primary Mechanism

The primary mechanism of action for 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride involves its role as an inhibitor of specific protein kinases. Protein kinases are enzymes that regulate various cellular processes through phosphorylation. By inhibiting these enzymes, the compound can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Structure-Activity Relationship

The structural elements of 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride contribute significantly to its biological activity:

-

The pyridine core serves as a scaffold that positions key functional groups in the optimal orientation for target binding

-

The amino group at the 3-position facilitates hydrogen bonding interactions with target proteins

-

The 4-fluorophenoxy substituent enhances binding affinity and may confer selectivity for specific kinase targets

-

The hydrochloride salt form improves solubility properties for experimental applications

Structure-Activity Relationships and Related Compounds

Structural Analogs

Several structural analogs of 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride have been reported, including:

| Compound | CAS Number | Molecular Formula | Key Difference |

|---|---|---|---|

| 6-(4-Chlorophenoxy)pyridin-3-amine | 75926-64-6 | C₁₁H₉ClN₂O | Chlorine instead of fluorine |

| 6-(3-Chloro-4-fluorophenoxy)pyridin-3-amine | - | C₁₁H₈ClFN₂O | Additional chlorine at 3-position |

| 6-(4-Bromophenoxy)pyridin-3-amine | - | C₁₁H₉BrN₂O | Bromine instead of fluorine |

Structure-Activity Relationships

Comparative studies of these analogs have provided insights into structure-activity relationships:

-

Halogen substitution on the phenoxy ring significantly impacts binding affinity to target proteins

-

The position of substituents on the phenoxy ring (para vs. meta) influences selectivity profiles

-

The nature of the halogen (F, Cl, Br) affects lipophilicity and membrane permeability properties

For example, in studies of similar compounds, it was observed that "inhibitors with halogen-substituents at the para position of the terminal phenyl ring are weaker inhibitors than the non-substituted analog." Conversely, "additional substituent at the meta position on the ring showed slightly enhanced potency."

Physical and Chemical Properties

Solubility Profile

While specific solubility data for this compound is limited in the available literature, hydrochloride salts of aminopyridines typically exhibit:

-

Enhanced water solubility compared to their free base forms

-

Moderate solubility in polar organic solvents such as alcohols and DMSO

-

Limited solubility in non-polar organic solvents

Current Research and Future Directions

Recent Research Applications

Recent research involving 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride and related compounds has focused on several areas:

-

Development of selective protein kinase inhibitors for therapeutic applications

-

Structure-based design of derivatives with enhanced pharmacological properties

-

Investigation of cellular signaling pathways regulated by protein kinases

-

Exploration of potential applications in cancer and inflammatory disease models

Future Research Directions

Based on current understanding of 6-(4-Fluorophenoxy)pyridin-3-amine hydrochloride, several promising research directions emerge:

-

Further optimization of the chemical structure to enhance selectivity and efficacy

-

Expansion of structure-activity relationship studies to guide rational design of improved analogs

-

Investigation of additional biological targets beyond currently known protein kinases

-

Development of novel synthetic approaches for more efficient preparation

-

Exploration of combination therapies with established treatment modalities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume